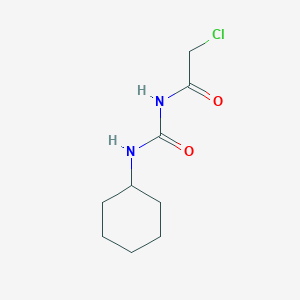

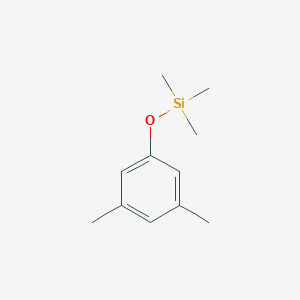

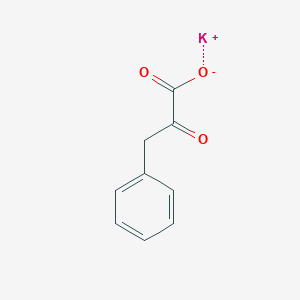

![molecular formula C19H28N2O5 B098768 4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid CAS No. 17708-79-1](/img/structure/B98768.png)

4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid

Overview

Description

The compound "4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid" is a complex molecule that appears to be related to the family of amino acids and derivatives thereof. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on similar compounds. For instance, the study of novel amino acids in root nodule hydrolysates from Lotus tenuis, such as 2,4-diamino-3-methylbutanoic acid, suggests that there is ongoing interest in the identification and characterization of new amino acid derivatives . Additionally, the synthesis and stereochemical investigation of amino acid derivatives, as seen in the inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid for HIV-1 protease, indicate the relevance of such compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including protection and deprotection of functional groups, as well as stereochemical considerations. For example, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves steps such as acylation, diazo transfer, and metal-catalyzed reactions . Similarly, the synthesis of 4-[3'-bis(2"-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid, although not completed due to stability issues, provides insights into the challenges associated with synthesizing complex amino acid derivatives .

Molecular Structure Analysis

The determination of molecular structure, particularly stereochemistry, is crucial for understanding the function of amino acid derivatives. X-ray crystallography has been used to determine the absolute configuration of related compounds, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin . This technique could potentially be applied to determine the stereochemistry of the compound .

Chemical Reactions Analysis

Amino acid derivatives can participate in various chemical reactions, depending on their functional groups. The presence of amino and carboxylic acid groups suggests that the compound could engage in reactions typical of amino acids, such as peptide bond formation or esterification. The research on the use of butanoic, pentanoic, and hexanoic acids as internal standards for chromatographic analysis of fermentation by-products indicates that such compounds can be derivatized and analyzed using gas chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the methyl ester hydrobromide of 3-amino-2-hydroxy-4-phenylbutanoic acid has a specific melting point and can be crystallized, which is relevant for purification and characterization . The analysis of methylpentanoic acids in wines and other alcoholic beverages demonstrates the importance of understanding the volatility and detection limits of these compounds .

Scientific Research Applications

Biofuel Production

Pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, are derived from microbial fermentations and show promise as biofuels. Metabolic engineering in microorganisms has been explored to enhance the production of these isomers, demonstrating the potential for sustainable biofuel production through biotechnological advancements (Cann & Liao, 2009).

Synthetic Chemistry

The stereoselective synthesis of γ-fluorinated α-amino acids showcases the versatility of using specific chemical substrates for the synthesis of complex molecules. These methods are vital for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Laue, Kröger, Wegelius, & Haufe, 2000).

Material Science

Amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their potential applications in materials science. These complexes demonstrate interesting properties, such as catalytic activity and potential use in the development of new materials (Basu Baul, Basu, Vos, & Linden, 2009).

Polymer Science

Initiators derived from 4,4′-bis(4-hydroxyphenyl) pentanoic acid have been used for the synthesis of α,α′‐heterobifunctionalized poly(ε‐caprolactones) and poly(methyl methacrylate)s. These polymers contain clickable aldehyde and allyloxy functional groups, highlighting the role of advanced synthesis techniques in the development of functional materials (Sane, Tawade, Parmar, Kumari, Nagane, & Wadgaonkar, 2013).

Biotechnology

The engineering of Corynebacterium glutamicum for the production of 2-methyl-1-butanol and 3-methyl-1-butanol via the Ehrlich pathway from amino acid substrates highlights the intersection of biotechnology and chemical engineering. This research demonstrates the potential for microbial systems to produce valuable chemical products (Vogt, Brüsseler, Ooyen, Bott, & Marienhagen, 2016).

Mechanism of Action

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It carries the hazard statements H302, H315, H319, H335, which correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

Bestatin is being studied for use in the treatment of acute myelocytic leukemia . It is also used as an adjuvant therapy for acute and chronic myelonous leukemia, lung cancer, and nasopharyngeal cancer, and to treat hypercholesterolemia . Future research may further explore these and other potential therapeutic applications.

properties

IUPAC Name |

4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKBDCDDUXJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319323 | |

| Record name | Z-Val-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17708-79-1 | |

| Record name | NSC343731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Val-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

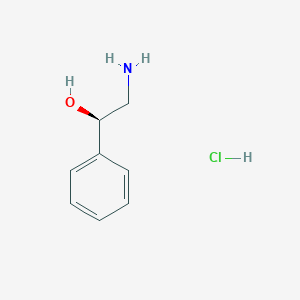

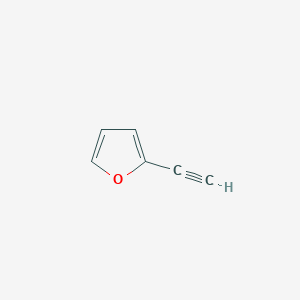

![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

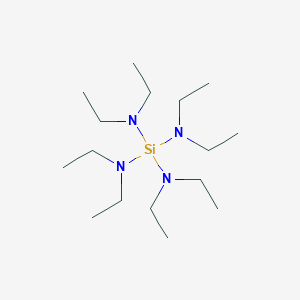

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)

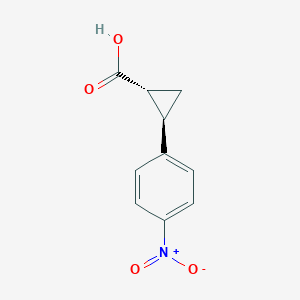

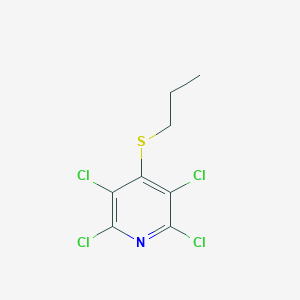

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)